Trichloro{2-[3-(prop-1-en-2-yl)phenyl]propyl}silane

Catalog No.
S13069179
CAS No.
634148-43-9
M.F
C12H15Cl3Si
M. Wt
293.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trichloro{2-[3-(prop-1-en-2-yl)phenyl]propyl}silan...

CAS Number

634148-43-9

Product Name

Trichloro{2-[3-(prop-1-en-2-yl)phenyl]propyl}silane

IUPAC Name

trichloro-[2-(3-prop-1-en-2-ylphenyl)propyl]silane

Molecular Formula

C12H15Cl3Si

Molecular Weight

293.7 g/mol

InChI

InChI=1S/C12H15Cl3Si/c1-9(2)11-5-4-6-12(7-11)10(3)8-16(13,14)15/h4-7,10H,1,8H2,2-3H3

InChI Key

SMXPJZWQUQQUKO-UHFFFAOYSA-N

Canonical SMILES

CC(C[Si](Cl)(Cl)Cl)C1=CC(=CC=C1)C(=C)C

Trichloro{2-[3-(prop-1-en-2-yl)phenyl]propyl}silane is an organosilicon compound characterized by its unique molecular structure, which includes a trichlorosilane group attached to a propyl chain and a phenyl ring substituted with a prop-1-en-2-yl group. Its molecular formula is C12H15Cl3SiC_{12}H_{15}Cl_3Si and it has a molecular weight of approximately 293.7 g/mol. The compound is notable for its reactivity due to the presence of the trichlorosilane moiety, which allows it to participate in various

  • Substitution Reactions: The trichlorosilane group can be replaced by other functional groups, such as alkoxy or amino groups, leading to the formation of new organosilicon compounds.
  • Hydrosilylation: The compound can react with alkenes and alkynes to form carbon-silicon bonds, which is significant for synthesizing more complex molecules.
  • Oxidation and Reduction: The phenyl ring and the prop-1-en-2-yl group can be subjected to oxidation and reduction processes under suitable conditions.

The synthesis of Trichloro{2-[3-(prop-1-en-2-yl)phenyl]propyl}silane typically involves the reaction of a suitable phenylpropyl precursor with trichlorosilane. A common method is hydrosilylation, where an allyl-substituted phenylpropyl compound reacts with trichlorosilane in the presence of catalysts like platinum or rhodium. This reaction is usually conducted under inert atmospheric conditions at elevated temperatures to ensure complete conversion.

Industrial production methods mirror these synthetic routes but are optimized for scale. Continuous flow reactors are often employed to maintain consistent reaction conditions and enhance yield. High-purity reagents and advanced purification techniques are utilized to produce high-quality compounds suitable for various applications.

Trichloro{2-[3-(prop-1-en-2-yl)phenyl]propyl}silane finds diverse applications across several fields:

  • Chemistry: It serves as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
  • Biology: The compound is investigated for its potential use in modifying biomolecules and studying biological processes.
  • Medicine: It is explored for applications in drug delivery systems and as a building block for synthesizing bioactive compounds.
  • Industry: Utilized in producing silicone-based materials, coatings, adhesives, and other industrial applications.

Research into the interaction studies of Trichloro{2-[3-(prop-1-en-2-yl)phenyl]propyl}silane is still emerging. Its ability to form stable carbon-silicon bonds suggests potential interactions with various substrates, making it a candidate for further investigation in both organic synthesis and materials science. Studies focusing on similar organosilicon compounds have demonstrated their utility in modifying surfaces and enhancing material properties, indicating that this compound may also possess beneficial interaction characteristics .

Several similar compounds can be compared to Trichloro{2-[3-(prop-1-en-2-yl)phenyl]propyl}silane, each possessing variations in their structure:

Compound NameStructure Variation
Trichloro{2-[3-(prop-1-en-2-yl)phenyl]ethyl}silaneEthyl chain instead of propyl
Trichloro{2-[3-(prop-1-en-2-yl)phenyl]methyl}silaneMethyl chain instead of propyl
Trichloro{2-[3-(prop-1-en-2-yl)phenyl]butyl}silaneButyl chain instead of propyl

Uniqueness

Trichloro{2-[3-(prop-1-en-2-yl)phenyl]propyl}silane is unique due to its specific combination of a trichlorosilane group, a propyl chain, and a phenyl ring with a prop-1-en-2-yl substituent. This unique structure imparts distinct reactivity and properties that differentiate it from similar compounds, making it particularly valuable for specific applications in organic synthesis and materials science.

Exact Mass

292.000860 g/mol

Monoisotopic Mass

292.000860 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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